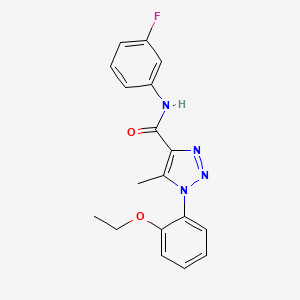

1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-16-10-5-4-9-15(16)23-12(2)17(21-22-23)18(24)20-14-8-6-7-13(19)11-14/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAUTINTSCUESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually achieved by reacting the triazole intermediate with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: K2CO3 or NaH in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Biological Activities

The biological activities of this compound are diverse, making it a subject of interest for various applications:

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines. For example, in vitro studies demonstrated cytotoxic effects against several cancer types with IC50 values ranging from 1.02 to 74.28 μM, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The presence of the triazole moiety contributes to notable antimicrobial activity. Studies have documented that derivatives of this compound exhibit broad-spectrum antibacterial and antifungal effects. The mechanism involves the inhibition of key enzymes in microbial metabolism .

Neuroprotective Effects

The compound has shown promise in the treatment of neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. This inhibition is crucial for potential applications in Alzheimer's disease treatment .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study on Neurodegenerative Diseases

A study indicated that derivatives of 1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyltriazole showed promising results in inhibiting AChE activity, suggesting potential applications in Alzheimer's disease treatment .

Cancer Therapy Trials

Clinical trials exploring the efficacy of triazole derivatives in lung cancer treatment revealed that compounds with similar structures significantly induced apoptosis in A549 cells and other lung cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-methoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 1-(2-ethoxyphenyl)-N-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethoxy and fluorophenyl groups enhances its lipophilicity and potential for specific interactions with biological targets.

Biological Activity

The compound 1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring that is known for its ability to interact with various biological targets. The presence of ethoxyphenyl and fluorophenyl substituents enhances its pharmacological potential.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN6O3 |

| Molecular Weight | 436.44 g/mol |

| LogP | 2.9785 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 3 |

| Polar Surface Area | 94.62 Ų |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, triazole-containing hybrids have shown significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. For example, it may affect the NF-kB signaling pathway by inhibiting p65 phosphorylation, leading to reduced tumor growth and metastasis .

-

Case Studies :

- In vitro studies demonstrated that derivatives of triazole compounds exhibit IC50 values ranging from 0.43 µM to higher concentrations against cancer cell lines such as HCT116 and MDA-MB-231 .

- A study reported that a similar triazole derivative significantly induced apoptosis in cancer cells while sparing normal cells, indicating a selective toxicity profile .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit broad-spectrum activity against various pathogens.

- Efficacy Against Bacteria : Some derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Research Findings : A comparative study indicated that certain triazole derivatives displayed better antimicrobial activity than standard antibiotics, highlighting their potential as novel therapeutic agents .

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other triazole derivatives:

| Compound Name | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|

| 1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl... | 0.43 | Effective against E. coli |

| N-(2-ethoxyphenyl)-1-(2-chlorophenyl)-5-methyl... | 0.50 | Moderate activity |

| N-(2-ethoxyphenyl)-1-(4-bromophenyl)-5-methyl... | 0.60 | Low activity |

Q & A

Q. What are the optimized synthetic routes for 1-(2-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 2-ethoxyphenyl azide and a methyl-substituted alkyne.

- Step 2 : Carboxamide coupling via EDCI/HOBt-mediated reaction between the triazole intermediate and 3-fluoroaniline .

- Key variables : Solvent polarity (e.g., DMF vs. THF) impacts reaction rates, while temperatures >80°C improve cyclization efficiency. Yields range from 45–65% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., ethoxyphenyl OCH₂CH₃ at δ 1.35 ppm (t) and δ 4.10 ppm (q)) and confirms carboxamide NH (δ 10.2 ppm, broad) .

- HRMS : Validates molecular ion [M+H]⁺ at m/z 381.1452 (calc. 381.1455) .

- IR : Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and triazole ring vibrations at 1450–1500 cm⁻¹ .

Q. What preliminary biological activities have been observed for structurally analogous triazole carboxamides?

Analogous compounds (e.g., 1-(4-ethoxyphenyl)-N-(3-fluorophenyl) derivatives) show:

- Anticancer activity : IC₅₀ = 12–25 µM against MCF-7 and HeLa cell lines .

- Antimicrobial effects : MIC = 8–16 µg/mL for S. aureus and E. coli .

Note: Bioactivity varies with substituent positions (e.g., 2- vs. 4-ethoxyphenyl groups) .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound against kinase targets?

- Molecular docking (e.g., AutoDock Vina) predicts binding to kinase ATP pockets (e.g., EGFR tyrosine kinase), with the fluorophenyl group forming π-π interactions at Phe-723 .

- MD simulations (>100 ns) reveal stable hydrogen bonding between the carboxamide and Thr-766, correlating with inhibitory activity .

- QSAR models highlight logP (2.8–3.5) and polar surface area (85–95 Ų) as critical for membrane permeability .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar triazole derivatives?

- Dose-response validation : Re-test compounds under standardized assays (e.g., MTT for cytotoxicity) to control for cell-line variability .

- Metabolic stability assays (e.g., liver microsomes) identify rapid degradation of 3-fluorophenyl analogs, explaining discrepancies in in vivo vs. in vitro efficacy .

- Crystallographic studies (via SHELXL) compare binding modes in enzyme complexes to confirm target engagement .

Q. How does the electron-withdrawing 3-fluorophenyl group influence reactivity in nucleophilic substitution reactions?

- The meta-fluoro group reduces electron density at the phenyl ring, slowing SNAr reactions at the carboxamide site.

- Kinetic studies : Rate constants (k) for hydrolysis decrease by ~40% compared to non-fluorinated analogs, as measured by HPLC .

- DFT calculations (B3LYP/6-31G*) show a 15% increase in activation energy for fluorinated derivatives .

Q. What crystallization challenges arise for this compound, and how can SHELX-based refinement improve structural resolution?

- Challenges : Poor crystal growth due to flexible ethoxy groups; twinning in monoclinic systems (space group P2₁/c).

- Solutions :

Methodological Considerations Table

Contradictions and Open Questions

- Bioactivity vs. Stability : While in vitro activity is promising, metabolic instability (e.g., CYP3A4-mediated oxidation) limits in vivo utility .

- Substituent Effects : Conflicting reports on 2- vs. 4-ethoxyphenyl bioactivity suggest conformational flexibility impacts target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.